

"Doxapram intermediate-1" chemical structure and properties

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Compound of Interest

Compound Name: Doxapram intermediate-1

Cat. No.: B15548585

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An In-depth Technical Guide to Doxapram Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram is a well-established respiratory stimulant used in various clinical settings. The synthesis of this pharmaceutical agent involves a key precursor, commonly referred to as **Doxapram Intermediate-1**. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this critical intermediate, officially known as 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

The core of Doxapram's molecular architecture is built from **Doxapram Intermediate-1**. Understanding its structure and physicochemical properties is fundamental for its synthesis, purification, and handling.

Chemical Structure:

Systematic Name: 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one



CAS Number: 3192-92-5[1][2]

Molecular Formula: C20H22BrNO[1]

Molecular Weight: 372.306 g/mol [1]

The molecule features a central pyrrolidin-2-one ring, substituted at the 1-position with an ethyl group, at the 3-position with two phenyl groups, and at the 4-position with a 2-bromoethyl side chain.

Physicochemical Properties:

A summary of the known and calculated physicochemical properties of **Doxapram**Intermediate-1 is presented in the table below. It is important to note that while some data is available from commercial suppliers and databases, comprehensive experimental data such as melting and boiling points are not widely published.

Property	Value	Source
Molecular Formula	C20H22BrNO	[1]
Molecular Weight	372.306 g/mol	[1]
CAS Number	3192-92-5	[1][2]
Appearance	White to off-white solid (presumed)	Inferred from related compounds
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Not available	_

Synthesis of Doxapram Intermediate-1

The synthesis of 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one is a crucial step in the overall production of Doxapram. While specific, detailed industrial protocols are often proprietary, the general synthetic pathway can be elucidated from patent literature. The



synthesis generally involves the construction of the substituted pyrrolidinone ring followed by the introduction of the bromoethyl side chain.

Logical Synthesis Workflow:

The following diagram illustrates a plausible logical workflow for the synthesis of Doxapram from its precursors, highlighting the position of **Doxapram Intermediate-1**.



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Caption: Logical workflow for the synthesis of Doxapram.

Experimental Protocols:

Detailed experimental protocols for the synthesis of Doxapram intermediates are often found within patent literature. Below are generalized procedures based on established chemical principles for the key transformations.

Step 1: Synthesis of 1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one

- Principle: This step typically involves the alkylation of a suitable pyrrolidinone precursor. A common method is the reaction of 1-ethyl-3,3-diphenylpyrrolidin-2-one with a reagent that introduces the hydroxyethyl group at the 4-position.
- Generalized Protocol:
 - Dissolve 1-ethyl-3,3-diphenylpyrrolidin-2-one in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.



- Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., lithium diisopropylamide) to generate the enolate.
- Add ethylene oxide to the reaction mixture and allow it to warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Step 2: Synthesis of 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one (**Doxapram Intermediate-1**)

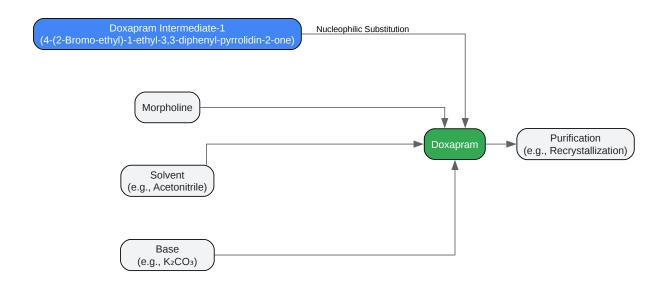
- Principle: This transformation involves the conversion of the hydroxyl group of the preceding intermediate into a bromide, which is a good leaving group for the subsequent nucleophilic substitution.
- Generalized Protocol:
 - Dissolve 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one in an anhydrous solvent such as dichloromethane.
 - Cool the solution in an ice bath.
 - Add a brominating agent, such as phosphorus tribromide or carbon tetrabromide in the presence of triphenylphosphine, dropwise to the solution.
 - Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography.
 - Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - The crude product can be purified by recrystallization or column chromatography.



Conversion to Doxapram

The final step in the synthesis of Doxapram is the reaction of **Doxapram Intermediate-1** with morpholine.

Experimental Workflow:



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Caption: Experimental workflow for the conversion of **Doxapram Intermediate-1** to Doxapram.

Experimental Protocol: Synthesis of Doxapram from Doxapram Intermediate-1

- Principle: This is a classic nucleophilic substitution reaction where the morpholine nitrogen atom displaces the bromide from the bromoethyl side chain of the intermediate.
- Generalized Protocol:
 - Combine 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one, morpholine (typically in excess), and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as



acetonitrile.

- Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining morpholine and salts.
- Dry the organic layer and concentrate to yield crude Doxapram.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Doxapram.

Conclusion

Doxapram Intermediate-1, 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one, is a pivotal molecule in the synthesis of the respiratory stimulant Doxapram. This guide has provided a detailed overview of its chemical structure, available physicochemical properties, and a logical approach to its synthesis and subsequent conversion to the final active pharmaceutical ingredient. The provided experimental outlines, while generalized, offer a solid foundation for laboratory synthesis and further process development. It is anticipated that this technical guide will be a valuable asset for professionals in the fields of medicinal chemistry and pharmaceutical manufacturing.

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